molecular formula C14H17NO4 B14193075 Propan-2-yl 2-benzamido-3-oxobutanoate CAS No. 921938-82-1

Propan-2-yl 2-benzamido-3-oxobutanoate

Cat. No.: B14193075
CAS No.: 921938-82-1
M. Wt: 263.29 g/mol
InChI Key: XUIZLYOAWXOUCJ-UHFFFAOYSA-N
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Description

Propan-2-yl 2-benzamido-3-oxobutanoate is an ester derivative of 3-oxobutanoic acid, featuring a benzamido group at the C2 position and a propan-2-yl ester moiety at the carboxylate terminus. The propan-2-yl ester group may confer distinct steric and electronic properties compared to smaller esters (e.g., methyl), influencing solubility, reactivity, and stability in synthetic pathways.

Properties

CAS No.

921938-82-1

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

propan-2-yl 2-benzamido-3-oxobutanoate

InChI

InChI=1S/C14H17NO4/c1-9(2)19-14(18)12(10(3)16)15-13(17)11-7-5-4-6-8-11/h4-9,12H,1-3H3,(H,15,17)

InChI Key

XUIZLYOAWXOUCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C(=O)C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-benzamido-3-oxobutanoate typically involves the reaction of isopropyl acetoacetate with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction times further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-benzamido-3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzamido group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

Propan-2-yl 2-benzamido-3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-benzamido-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to a reduction in the production of pro-inflammatory mediators. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between Propan-2-yl 2-benzamido-3-oxobutanoate and related compounds:

Compound Name Molecular Formula Key Functional Groups Substituents Applications/Reactivity
This compound C₁₄H₁₇NO₄ β-keto ester, benzamido Propan-2-yl ester, benzamide at C2 Synthetic intermediate, potential C–H activation
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ β-keto ester, benzoylamino Methyl ester, benzoylamino at C2 Precursor for enamine synthesis
3-Oxo-2-phenylbutanamide C₁₀H₁₁NO₂ β-keto amide, phenyl Phenyl at C2, amide at C3 Amphetamine synthesis precursor

Spectroscopic and Analytical Data

  • 1H NMR : Peaks for methyl ester (~3.7 ppm), β-keto carbonyl protons (~3.3–3.5 ppm), and aromatic protons (7.5–8.1 ppm) .
  • IR : Strong absorptions for ester C=O (~1740 cm⁻¹) and amide C=O (~1680 cm⁻¹) .

For 3-oxo-2-phenylbutanamide, GC-MS analysis (as in BPA degradation studies) would highlight fragmentation patterns consistent with β-keto amides, such as m/z peaks corresponding to phenyl and carbonyl groups .

Forensic and Environmental Relevance

  • 3-Oxo-2-phenylbutanamide : Identified as a controlled precursor due to its role in clandestine amphetamine synthesis. Its detection in wastewater requires advanced analytical methods like GC/MS-MS .
  • This compound: No direct forensic data are available, but its ester group may render it more susceptible to hydrolysis in environmental systems compared to amides.

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